Cas no 71653-80-0 (Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel-)
Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel-
- cis-1-Isopropyl-2,3-diphenylaziridine
- (2R,3S)-1-(1-methylethyl)-2,3-diphenylaziridine
- Aziridine,1-(1-methylethyl)-2,3-diphenyl-, cis-
- cis-N-Isopropyl-2,3-diphenylaziridine
- 71653-80-0
- SCHEMBL4055784
- (2R,3S)-2,3-diphenyl-1-propan-2-ylaziridine
- 1-isopropyl-cis-2,3-diphenylaziridine
- cis-1-Isopropyl-2,3-diphenylaziridine, 97%
- DTXSID40476326
- AG-G-81017
- AKOS015915845
-
- Inchi: 1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17+,18?
- InChI Key: QZCSIAPWHFXTLJ-JWTNVVGKSA-N
- SMILES: N1(C(C)C)[C@H](C2C=CC=CC=2)[C@@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 237.15187
- Monoisotopic Mass: 237.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 3Ų
Experimental Properties
- Density: 1.055
- Melting Point: 48-50 °C(lit.)
- Boiling Point: 319.2°C at 760 mmHg
- Flash Point: 133.6°C
- Refractive Index: 1.587
- PSA: 3.01
Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-234369-250 mg |
cis-1-Isopropyl-2,3-diphenylaziridine, |
71653-80-0 | 250MG |
¥241.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-234369-250mg |
cis-1-Isopropyl-2,3-diphenylaziridine, |
71653-80-0 | 250mg |
¥241.00 | 2023-09-05 |
Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel-
Comprehensive Overview of Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- (CAS No. 71653-80-0)
The compound Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- (CAS No. 71653-80-0) is a specialized organic molecule with a unique structural configuration. This compound belongs to the aziridine family, which is characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. The presence of 1-methylethyl (isopropyl) and diphenyl substituents, along with the (2R,3S)-rel- stereochemistry, makes this compound particularly interesting for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
In recent years, the demand for chiral compounds like Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- has surged due to their applications in asymmetric synthesis and drug development. The stereochemistry of this compound, denoted by (2R,3S)-rel-, plays a critical role in its reactivity and interaction with biological targets. Researchers are increasingly exploring its potential as a building block for pharmaceuticals, agrochemicals, and advanced materials. The compound's unique structure also makes it a candidate for studying ring-opening reactions, which are pivotal in polymer chemistry.
The synthesis of Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- involves sophisticated organic transformations, often requiring chiral auxiliaries or catalysts to achieve the desired stereochemistry. Modern techniques such as enantioselective catalysis and green chemistry principles are being applied to improve the efficiency and sustainability of its production. This aligns with the growing trend in the chemical industry to minimize environmental impact while maintaining high yields and purity.
From a commercial perspective, Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- is available in limited quantities, primarily for research purposes. Its high specificity and niche applications contribute to its premium pricing. Suppliers often highlight its chiral purity and structural uniqueness as key selling points. Analytical techniques such as NMR spectroscopy, HPLC, and X-ray crystallography are commonly employed to verify its identity and purity, ensuring compliance with research standards.
The compound's potential applications extend beyond traditional chemistry. For instance, its aziridine core is being investigated for use in bioconjugation strategies, where it can serve as a linker for attaching functional groups to biomolecules. This has implications for drug delivery systems and diagnostic tools. Additionally, its diphenyl substituents may contribute to photophysical properties, making it relevant for optoelectronic materials.
Safety and handling of Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- require adherence to standard laboratory protocols. While it is not classified under stringent regulatory categories, proper storage conditions—such as inert atmospheres and low temperatures—are recommended to preserve its stability. Researchers are advised to consult material safety data sheets (MSDS) and conduct risk assessments before use.
In conclusion, Aziridine,1-(1-methylethyl)-2,3-diphenyl-, (2R,3S)-rel- (CAS No. 71653-80-0) represents a fascinating example of chiral aziridine chemistry with broad interdisciplinary relevance. Its synthesis, properties, and applications continue to inspire innovation in both academic and industrial settings. As research progresses, this compound may unlock new possibilities in asymmetric catalysis, material science, and beyond.
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